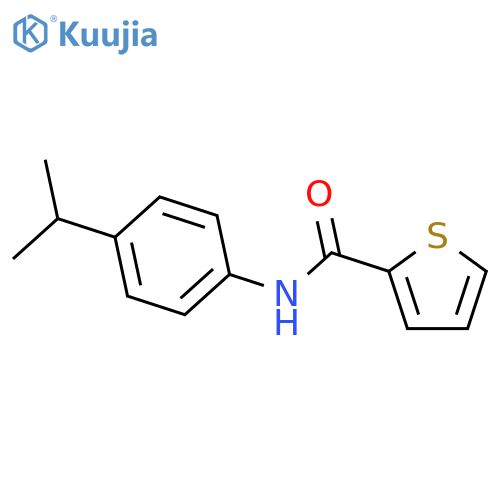Cas no 333353-88-1 (N-(4-isopropylphenyl)-2-thiophenecarboxamide)

333353-88-1 structure
商品名:N-(4-isopropylphenyl)-2-thiophenecarboxamide
N-(4-isopropylphenyl)-2-thiophenecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-isopropylphenyl)-2-thiophenecarboxamide
- Thiophene-2-carboxylic acid (4-isopropyl-phenyl)-amide
- 333353-88-1
- AKOS000649674
- N-(4-propan-2-ylphenyl)thiophene-2-carboxamide
- N-(4-Isopropylphenyl)thiophene-2-carboxamide
- AB00078768-01
- SCHEMBL12218063
- CS-0275061
- Cambridge id 5277231
- Z30521271
- HMS1609K06
- STK402090
- AK-968/40118273
- SR-01000414897
- SR-01000414897-1
- N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide
-
- インチ: InChI=1S/C14H15NOS/c1-10(2)11-5-7-12(8-6-11)15-14(16)13-4-3-9-17-13/h3-10H,1-2H3,(H,15,16)
- InChIKey: NXJQEPMJEQMLPX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 245.08743528Da
- どういたいしつりょう: 245.08743528Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
N-(4-isopropylphenyl)-2-thiophenecarboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345731-1g |
n-(4-Isopropylphenyl)thiophene-2-carboxamide |
333353-88-1 | 97% | 1g |
¥2832.00 | 2024-05-18 |
N-(4-isopropylphenyl)-2-thiophenecarboxamide 関連文献
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
333353-88-1 (N-(4-isopropylphenyl)-2-thiophenecarboxamide) 関連製品
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
